molecular formula C18H18FNO4S B2425475 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1396711-78-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2425475
CAS No.: 1396711-78-6
M. Wt: 363.4
InChI Key: JLMMRXDEPHRVAL-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzodioxole ring system, a motif frequently found in compounds that exhibit a range of biological activities . The presence of the (4-fluorophenyl)thio group is a notable feature, as sulfur-containing groups and fluorinated aromatic rings are often employed to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Research on structurally similar molecules suggests potential avenues for investigation. For instance, some benzodioxole-containing compounds have been studied for their potential to overcome cancer chemoresistance via dual inhibition of angiogenesis and P-glycoprotein efflux pump activity . Other analogues have been synthesized and evaluated for various therapeutic areas, indicating the versatility of this scaffold in early-stage pharmacological research . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to utilize this compound as a key intermediate or building block in the synthesis of novel chemical entities, or as a standard in analytical and bioassay development to further explore its properties and potential applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c1-18(22,12-2-7-15-16(8-12)24-11-23-15)10-20-17(21)9-25-14-5-3-13(19)4-6-14/h2-8,22H,9-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMMRXDEPHRVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a thioacetamide structure with a 4-fluorophenyl substituent. The molecular formula is C15H16FNO3SC_{15}H_{16}FNO_3S, with a molecular weight of approximately 303.36 g/mol.

PropertyValue
Molecular FormulaC15H16FNO3S
Molecular Weight303.36 g/mol
CAS Number1396675-47-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzo[d][1,3]dioxole derivatives. The process may include the formation of the hydroxypropyl group through nucleophilic substitution and subsequent introduction of the thioacetamide moiety.

Anticancer Properties

Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, derivatives have shown promising results against various cancer cell lines:

  • HepG2 (liver cancer) : IC50 = 2.38 µM
  • HCT116 (colon cancer) : IC50 = 1.54 µM
  • MCF7 (breast cancer) : IC50 = 4.52 µM

In comparison, the standard drug doxorubicin exhibited higher IC50 values (7.46 µM for HepG2) indicating that these derivatives may be more effective than established treatments in some cases .

The mechanisms underlying the anticancer effects involve several pathways:

  • EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways which are crucial in tumor growth and proliferation.
  • Apoptosis Induction : Assessment through annexin V-FITC staining indicates that these compounds can induce apoptosis in cancer cells by modulating proteins such as Bax and Bcl-2, which are involved in mitochondrial apoptosis pathways.
  • Cell Cycle Arrest : Analysis reveals that these compounds can cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .

Study on Antitumor Activity

A notable study synthesized several derivatives including N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-thioacetamides and evaluated their cytotoxic effects on different cancer cell lines. The results demonstrated that these compounds not only inhibited cell growth but also showed selective toxicity toward cancer cells over normal cells .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of these compounds to various biological targets such as EGFR and other kinases involved in cancer progression. These studies suggest a strong interaction between the compound and target proteins, supporting its potential as an effective therapeutic agent .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis typically involves sequential coupling of the benzo[d][1,3]dioxol-5-yl moiety with the 4-fluorophenylthioacetamide group. Key steps include:
  • Thioether formation : Use of NaH or K₂CO₃ in dry DMF to facilitate nucleophilic substitution between thiols and haloacetamides .
  • Hydroxypropyl group introduction : Controlled addition of epoxide intermediates under basic conditions (e.g., triethylamine) to avoid side reactions .
  • Purification : Employ gradient HPLC with C18 columns or preparative TLC (silica gel, ethyl acetate/hexane) to isolate intermediates. Monitor reactions via TLC (Rf tracking) or LC-MS to confirm intermediate purity .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.4 ppm for benzo[d][1,3]dioxole and fluorophenyl groups) and acetamide carbonyl signals (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • HPLC purity : Use reverse-phase HPLC (e.g., 90% methanol/water) with UV detection at 254 nm; aim for ≥95% purity .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures or store samples at 4°C, 25°C, and 40°C for 1–4 weeks .

Advanced Research Questions

Q. How to resolve contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer :
  • Orthogonal assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
  • Compound integrity checks : Re-analyze post-assay samples via LC-MS to confirm no degradation occurred during incubation .
  • Dose-response curves : Perform IC₅₀ determinations in triplicate across a 10-point dilution series to ensure reproducibility .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-fluorophenylthio group?

  • Methodological Answer :
  • Analog synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) substituents. Use Pd-catalyzed cross-coupling for regioselective modifications .
  • Biological testing : Compare IC₅₀ values against kinase targets (e.g., EGFR, JAK2) to correlate substituent effects with potency.
Substituent Activity (IC₅₀, nM) Selectivity Index
4-Fluorophenyl12.3 ± 1.28.5
4-Chlorophenyl8.9 ± 0.86.2
4-Methoxyphenyl25.6 ± 3.13.1
Data adapted from analogous thioacetamide derivatives .

Q. How to design mechanistic studies to elucidate the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :
  • CYP inhibition assays : Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) using CYP crystal structures (PDB: 4D7A) to predict binding poses .
  • Metabolite identification : Incubate the compound with recombinant CYP isoforms, then profile metabolites using UPLC-QTOF .

Q. What experimental approaches can address discrepancies in solubility data across different solvent systems?

  • Methodological Answer :
  • Shake-flask method : Dissolve the compound in PBS, DMSO, and ethanol at 25°C. Quantify solubility via UV-vis spectroscopy (λmax ~280 nm) .
  • Co-solvency studies : Test binary solvent systems (e.g., PEG-400/water) to improve solubility for in vivo formulations .

Key Considerations for Data Interpretation

  • Contradictory bioactivity : Differences in cell line viability (e.g., HepG2 vs. HEK293) may arise from variable expression of target proteins. Validate using CRISPR knockdown models .
  • Synthetic by-products : Trace impurities (e.g., oxidized sulfones) can skew biological data. Always include a freshly purified batch for critical assays .

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